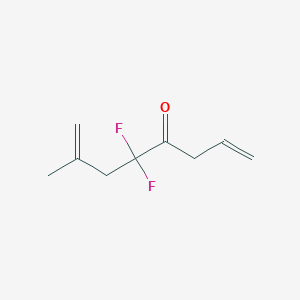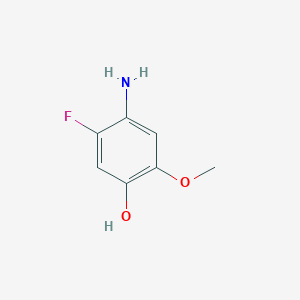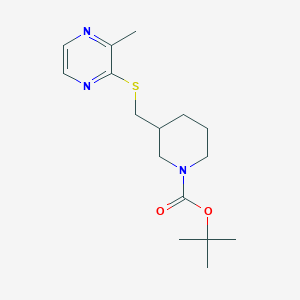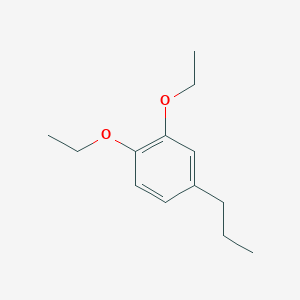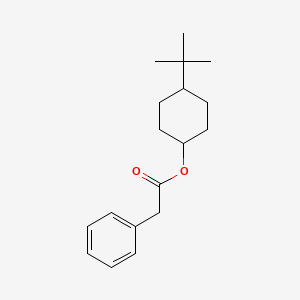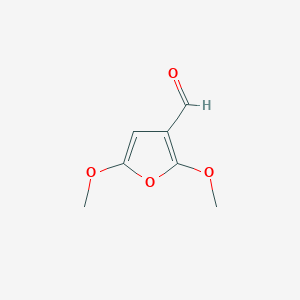
2,5-Dimethoxyfuran-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethoxyfuran-3-carbaldehyde: is an organic compound with the molecular formula C7H10O4 . It is a derivative of furan, a heterocyclic aromatic compound, and features two methoxy groups at the 2 and 5 positions, and an aldehyde group at the 3 position. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions:
Methoxylation of Furan: One common method involves the methoxylation of furan using methanol and a catalyst. This process typically requires controlled reaction conditions to ensure the selective addition of methoxy groups at the desired positions.
Electrolytic Catalysis: Another method involves the use of electrolytic catalysis, where furans and methanol are reacted in the presence of a catalyst like sodium thiosulfate.
Industrial Production Methods: Industrial production often employs continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of pulse chlorination in cell reaction beds has been reported to enhance the methoxylation speed and reduce production costs .
化学反応の分析
Types of Reactions:
Oxidation: 2,5-Dimethoxyfuran-3-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where the methoxy groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used for reduction reactions.
Substitution Reagents: Halogenating agents like bromine (Br2) and chlorine (Cl2) are used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated furans and other substituted derivatives.
科学的研究の応用
Chemistry: 2,5-Dimethoxyfuran-3-carbaldehyde is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of heterocyclic compounds and as a building block in multicomponent reactions .
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and as a precursor in the synthesis of bioactive molecules.
Industry: Industrially, this compound is used in the production of fine chemicals, pharmaceuticals, and agrochemicals. Its role as an intermediate makes it valuable in the synthesis of complex molecules .
作用機序
The mechanism of action of 2,5-Dimethoxyfuran-3-carbaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the methoxy groups can participate in electrophilic substitution reactions. These properties make it a versatile intermediate in organic synthesis .
類似化合物との比較
2,5-Dimethoxytetrahydrofuran: This compound is similar in structure but lacks the aldehyde group.
2,5-Dimethoxyoxolane-3-carbaldehyde: Another similar compound, differing slightly in the positioning of functional groups, used in organic synthesis.
Uniqueness: 2,5-Dimethoxyfuran-3-carbaldehyde is unique due to the presence of both methoxy and aldehyde groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows it to participate in a wide range of reactions, making it a valuable intermediate in various fields of research and industry .
特性
分子式 |
C7H8O4 |
|---|---|
分子量 |
156.14 g/mol |
IUPAC名 |
2,5-dimethoxyfuran-3-carbaldehyde |
InChI |
InChI=1S/C7H8O4/c1-9-6-3-5(4-8)7(10-2)11-6/h3-4H,1-2H3 |
InChIキー |
IQGVVFPJUNXCHO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(O1)OC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Dibromo-2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B13953225.png)
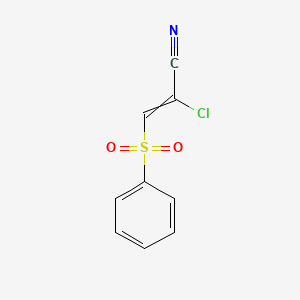
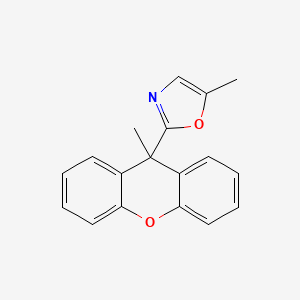

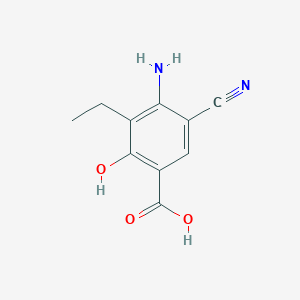
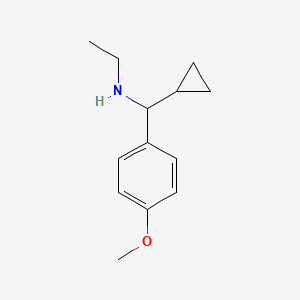

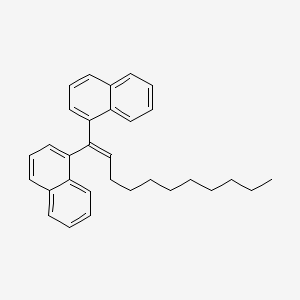
![2-(Cyclohexyloxy)-4-[2-(dimethylamino)ethyl]phenol](/img/structure/B13953266.png)
